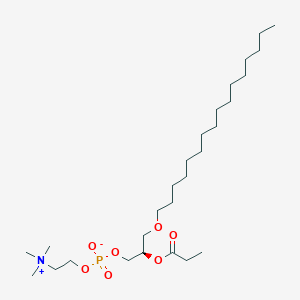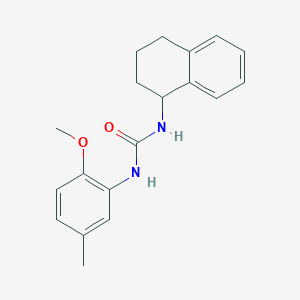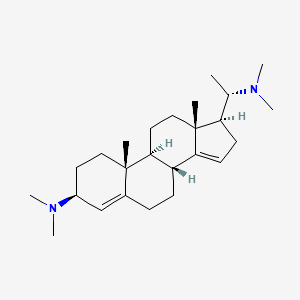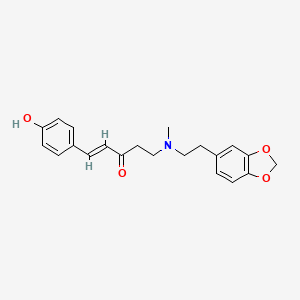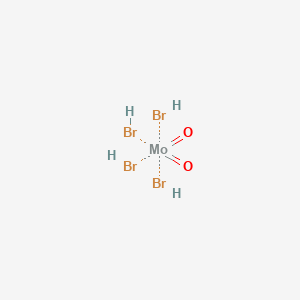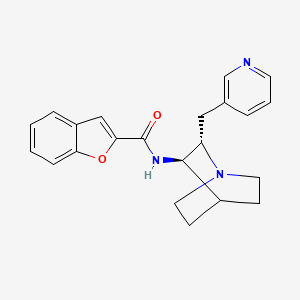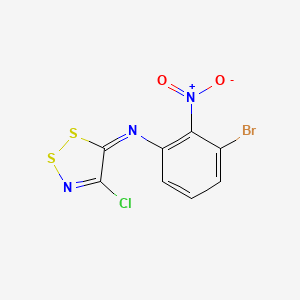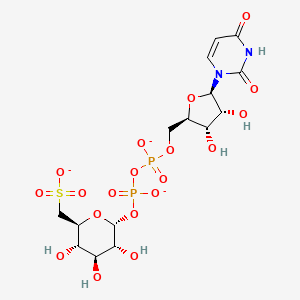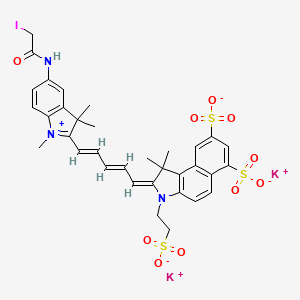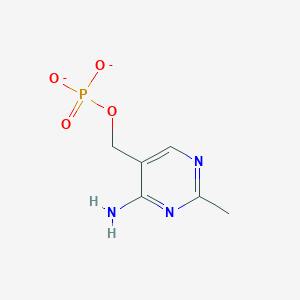
2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-6-phenylhexan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 2-phenylethyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.
Applications De Recherche Scientifique
Glycosidase Inhibitors Synthesis : A study by Andersen, S. et al. (2000) focused on synthesizing diastereomeric trideoxy-1,6-iminohexitols, including compounds related to the one . These compounds were evaluated for their inhibitory activities against selected glycosidases, which is significant for applications in medical and biochemical research (Andersen et al., 2000).
Oligosaccharide Synthesis : Ekelöf, K. and Oscarson, S. (1996) detailed the synthesis of complex oligosaccharides from the lipopolysaccharide of Moraxella catarrhalis. These oligosaccharides are critical for studying bacterial pathogenesis and developing vaccines or therapeutics (Ekelöf & Oscarson, 1996).
Xenotransplantation Research : Lu, Y. P. et al. (2001) synthesized a compound for research on hyperacute rejection of xenotransplantation. Their work involves creating glycosides to understand and potentially mitigate immune responses in organ transplantation (Lu et al., 2001).
Stereocontrolled Synthesis : Yang, D. et al. (2018) reported on the stereocontrolled synthesis of 2-deoxy-galactopyranosides. Their work is crucial in the field of synthetic chemistry for creating specific molecular configurations, which is essential in drug design and discovery (Yang et al., 2018).
Glycosidase Inhibitors as Potential Alkaloids : Chaudhari, V. D. et al. (2004) synthesized trihydroxylated pyrrolidine alkaloids as potential glycosidase inhibitors. These inhibitors are significant for developing therapeutic agents for various diseases (Chaudhari et al., 2004).
Lewis X Pentasaccharide Synthesis : Lay, L. et al. (1998) focused on synthesizing N-acetylglucosamine containing Lewis A and Lewis X building blocks. This synthesis is vital for studying cellular interactions and immune responses (Lay et al., 1998).
Propriétés
Nom du produit |
2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol |
|---|---|
Formule moléculaire |
C44H79NO9 |
Poids moléculaire |
766.1 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-6-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]hexacosanamide |
InChI |
InChI=1S/C44H79NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-39(48)45-36(40(49)37(47)32-31-35-28-25-24-26-29-35)34-53-44-43(52)42(51)41(50)38(33-46)54-44/h24-26,28-29,36-38,40-44,46-47,49-52H,2-23,27,30-34H2,1H3,(H,45,48)/t36-,37+,38+,40-,41-,42-,43+,44-/m0/s1 |
Clé InChI |
XMIBGPITGPVDLO-UHTOCBDZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC2=CC=CC=C2)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



